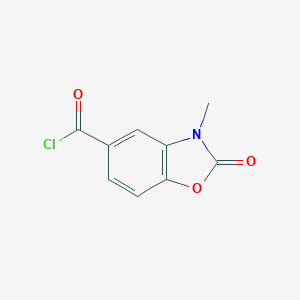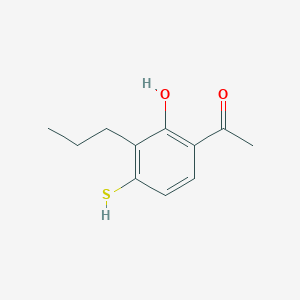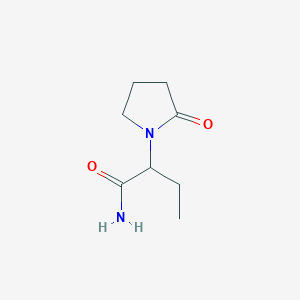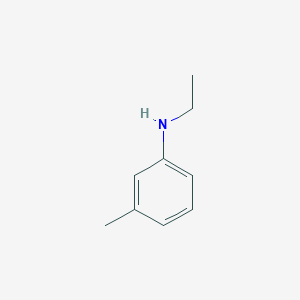![molecular formula C9H19NO2 B127246 Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- CAS No. 156026-05-0](/img/structure/B127246.png)
Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- is an organic compound with a unique structure that includes an isopropoxymethyl group attached to a 3-methylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- typically involves the reaction of 3-methylbutanoyl chloride with isopropoxymethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or esters.
Scientific Research Applications
Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- N-(Methoxymethyl)-3-methylbutanamide
- N-(Ethoxymethyl)-3-methylbutanamide
- N-(Propoxymethyl)-3-methylbutanamide
Comparison: Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- is unique due to its isopropoxymethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Properties
CAS No. |
156026-05-0 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-methyl-N-(propan-2-yloxymethyl)butanamide |
InChI |
InChI=1S/C9H19NO2/c1-7(2)5-9(11)10-6-12-8(3)4/h7-8H,5-6H2,1-4H3,(H,10,11) |
InChI Key |
QIAVNOYABNIBTK-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NCOC(C)C |
Canonical SMILES |
CC(C)CC(=O)NCOC(C)C |
Synonyms |
Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8R,9S,13S,14S)-17-[(E)-2-chloro-2-iodoethenyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B127165.png)








![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)

![Benzo[c]phenanthrene](/img/structure/B127203.png)

